5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
5,9-Dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a tricyclic heterocyclic compound featuring a fused triazolo-purine-dione scaffold. Its structure includes a [1,2,4]triazolo ring fused at positions 4 and 3 to a purine-dione core, with methyl groups at positions 5 and 9 and a phenyl substituent at position 2.
Properties
IUPAC Name |
1,5-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c1-18-9-11(21)15-14(22)19(2)12(9)20-10(16-17-13(18)20)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQLTMVNJPMHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with formic acid to yield the triazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of triazolopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
Case Study: Tubulin Inhibition
A study demonstrated that triazolopyrimidine derivatives could effectively inhibit tubulin polymerization in vitro. The mechanism involves binding to the colchicine site on tubulin, which prevents microtubule formation necessary for mitosis .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Similar triazolo derivatives have shown activity against a range of bacteria and fungi. The mechanism is believed to involve interference with microbial DNA synthesis or cell wall formation .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazolopyrimidine A | E. coli | 32 µg/mL |
| Triazolopyrimidine B | S. aureus | 16 µg/mL |
| 5,9-Dimethyl-3-phenyl derivative | C. albicans | Not yet tested |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, compounds in this class have shown anti-inflammatory properties. Research has indicated that they may inhibit certain pathways involved in inflammation, such as the NF-kB signaling pathway .
Case Study: Inhibition of Inflammatory Cytokines
A study found that triazolo derivatives significantly reduced the production of pro-inflammatory cytokines in vitro when tested on macrophage cell lines exposed to lipopolysaccharides (LPS) .
Synthetic Methods
The synthesis of 5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves cyclization reactions under specific conditions. One common method includes the reaction of appropriate precursors under reflux conditions with formic acid and acetic anhydride.
Table 3: Synthetic Routes for Triazolo Compounds
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Cyclization with formic acid | Formic acid + Acetic anhydride | 85 |
| Nucleophilic substitution | Sodium borohydride | 75 |
Mechanism of Action
The mechanism of action of 5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in viral replication and bacterial cell wall synthesis. The compound binds to the active site of these enzymes, thereby blocking their activity and preventing the proliferation of pathogens .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern and fused ring system. Key analogs and their differences are summarized below:
Table 1: Structural Comparison of Triazolo-Purine-Dione Derivatives
Key Observations:
- Substituent Position and Bioactivity : The 3-phenyl group in the target compound is critical for π-π interactions in receptor binding, as seen in antimicrobial analogs . Replacing phenyl with 4-methoxyphenyl (as in ) may enhance solubility but reduce lipophilicity.
- Alkyl vs.
- Methyl Group Effects : Methyl groups at positions 5 and 7 (e.g., ) influence ring conformation and electronic properties, as evidenced by downfield NMR shifts in related triazolopyrimidines .
Physicochemical and Spectroscopic Properties
- NMR Shifts : In triazolopyrimidines, methyl groups at position 5 (vs. 7) result in distinct downfield shifts for C3-H and C5-H protons due to electron-withdrawing effects .
- Solubility : Analogs with polar substituents (e.g., 4-methoxyphenyl in ) exhibit improved aqueous solubility compared to the target compound’s 3-phenyl group.
Biological Activity
5,9-Dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound contribute to its interactions with various biological targets, making it a significant subject of research.
Chemical Structure and Properties
The molecular formula of 5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is , with a molecular weight of approximately 296.2841 g/mol. The compound features a triazole ring fused to a purine moiety with methyl and phenyl substituents that enhance its chemical properties and biological activity .
Anticancer Properties
Research indicates that 5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione exhibits significant anticancer activity. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines .
Key Findings:
- Mechanism of Action: The compound disrupts microtubule dynamics by binding to tubulin, preventing its polymerization.
- Cell Lines Studied: Various studies have tested this compound against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. For instance, it has shown promise as an inhibitor of certain kinases that play roles in cancer progression .
Case Study Example:
In a study assessing the structure–activity relationship (SAR), analogs of this compound were synthesized and tested for their inhibitory effects on protein kinases. The results indicated that modifications in the substituents significantly affected the inhibitory potency against target kinases .
Comparative Analysis
To better understand the biological activity of 5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione relative to similar compounds, the following table summarizes key characteristics:
| Compound Name | Molecular Formula | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 5,9-Dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine | Yes | Tubulin Inhibition | |
| 6-p-Tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Yes | Tubulin Inhibition | |
| 2-substituted 8-hydroxyquinoline derivatives | Varies | Moderate | Enzyme Inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
